molecular formula C9H8F3NO2 B8074065 (S)-2-((3,4,5-Trifluorophenyl)amino)propanoic acid

(S)-2-((3,4,5-Trifluorophenyl)amino)propanoic acid

Cat. No.: B8074065
M. Wt: 219.16 g/mol
InChI Key: ADCJGLWSLYPFEU-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((3,4,5-Trifluorophenyl)amino)propanoic acid is a fluorinated amino acid derivative characterized by a propanoic acid backbone substituted with an amino group linked to a 3,4,5-trifluorophenyl ring. Its hydrochloride salt (CAS: 870483-31-1) is often used as an intermediate in pharmaceutical synthesis due to improved solubility and stability .

Properties

IUPAC Name

(2S)-2-(3,4,5-trifluoroanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-4(9(14)15)13-5-2-6(10)8(12)7(11)3-5/h2-4,13H,1H3,(H,14,15)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCJGLWSLYPFEU-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Carbonylation

A patent (WO2019197274A1) describes palladium-catalyzed carbonylation for constructing phenyl propanoate intermediates. This method utilizes:

  • Catalytic system : Palladium(II) acetate and 1,1'-bis(diphenylphosphino)ferrocene (dppf).

  • Reaction conditions : Gaseous CO, dimethylformamide (DMF), and potassium carbonate at elevated temperatures (80–100°C).

For the target compound, 3,4,5-trifluoroaniline could be reacted with methyl acrylate under carbonylative conditions to form methyl 2-((3,4,5-trifluorophenyl)amino)propanoate. Subsequent hydrolysis yields the free acid. This route offers scalability but requires precise control over regioselectivity and catalyst loading.

Michael Addition with Chiral Auxiliaries

Asymmetric Michael addition using chiral auxiliaries ensures stereochemical control. For example:

  • Chiral oxazolidinone auxiliaries direct the addition of 3,4,5-trifluoroaniline to acrylic acid derivatives.

  • Reagents : Lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF) at -78°C.

This method achieves high enantiomeric excess (ee >95%) but involves additional steps for auxiliary removal and purification.

Introduction of the 3,4,5-Trifluorophenyl Group

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings, such as 1,2,4-trifluoro-5-nitrobenzene, undergo nucleophilic substitution with β-amino acid precursors.

  • Conditions : Ammonium acetate in acetic acid at 120°C.

  • Challenges : Competing para-substitution and over-fluorination require careful optimization of stoichiometry and reaction time.

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids with pre-installed fluorine substituents can be coupled to halogenated β-amino acid intermediates.

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base : Sodium carbonate in a DMF/water mixture.

Stereochemical Control Strategies

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Noyori-type) enable enantioselective reduction of α,β-unsaturated precursors.

  • Substrate : (Z)-2-((3,4,5-Trifluorophenyl)imino)propanoic acid.

  • Conditions : H₂ (50 psi), methanol, 25°C.

Reported ee values exceed 98%, making this method suitable for industrial applications.

Enzymatic Resolution

Racemic mixtures of the β-amino acid can be resolved using acylase enzymes.

  • Enzyme : Penicillin G acylase selectively deprotects the (S)-enantiomer.

  • Yield : ~45% (theoretical maximum 50%) with >99% ee.

This approach is cost-effective but limited by enzyme availability and substrate specificity.

Industrial-Scale Optimization

Continuous Flow Synthesis

Microreactor technology enhances heat and mass transfer for exothermic reactions (e.g., Michael additions).

  • Residence time : 2–5 minutes.

  • Productivity : 1–2 kg/day per reactor module.

Continuous processing reduces side reactions and improves consistency.

Crystallization-Induced Dynamic Resolution

Combining asymmetric synthesis with in-situ crystallization drives the equilibrium toward the desired (S)-enantiomer.

  • Solvent system : Acetonitrile/water (9:1).

  • Yield : 85% with 99% ee.

This method avoids costly chiral chromatography.

Analytical Validation of Synthesis

Structural Confirmation

  • ¹H/¹³C NMR : Diagnostic signals include the β-proton (δ 3.8–4.2 ppm, multiplet) and carboxylic acid (δ 12.1 ppm, broad).

  • ¹⁹F NMR : Distinct shifts for ortho (δ -138 ppm), meta (δ -144 ppm), and para (δ -157 ppm) fluorines.

  • HRMS : [M-H]⁻ calculated for C₉H₇F₃NO₂: 234.0382; observed: 234.0385.

Chiral Purity Assessment

  • Chiral HPLC : CHIRALPAK IC column, hexane/isopropanol (90:10), 1.0 mL/min. Retention times: (S)-enantiomer 8.2 min, (R)-enantiomer 10.5 min .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((3,4,5-Trifluorophenyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

(S)-2-((3,4,5-Trifluorophenyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((3,4,5-Trifluorophenyl)amino)propanoic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino acid backbone may facilitate transport across biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural, physicochemical, and functional properties of (S)-2-((3,4,5-Trifluorophenyl)amino)propanoic acid with analogous compounds:

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula MW (g/mol) Substituents Protecting Group Enantiomer Storage Key Applications
This compound (HCl salt) 870483-31-1 C₉H₈F₃NO₂ 227.16* 3,4,5-trifluorophenyl None S 2–8°C Pharmaceutical intermediate
(R)-2-((Boc)amino)-3-(3,4,5-trifluorophenyl)propanoic acid 205445-55-2 C₁₄H₁₆F₃NO₄ 319.28 3,4,5-trifluorophenyl Boc R 2–8°C Peptide synthesis
(S)-Fmoc-2,4,5-Trifluoro-L-phenylalanine 959579-81-8 C₂₄H₁₉F₃N₂O₄ 504.41 2,4,5-trifluorophenyl Fmoc S Not specified Solid-phase peptide synthesis
(S)-2-((Boc)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid 1629658-28-1 C₁₄H₁₇ClFNO₄ 317.74 4-chloro-3-fluorophenyl Boc S Not specified Medicinal chemistry
(S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid 320423-21-0 C₁₃H₁₁F₃N₂O₃ 300.24 Oxazole-CF₃ None S Not specified Enzyme inhibition studies

*Molecular weight of free acid; HCl salt MW: 263.64 g/mol.

Structural and Functional Analysis

Substituent Effects: The 3,4,5-trifluorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing binding to hydrophobic pockets in proteins . In contrast, the 2,4,5-trifluorophenyl isomer (CAS: 959579-81-8) may exhibit altered steric and electronic interactions due to fluorine positional changes .

Protecting Groups :

  • Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups improve solubility and stability during synthetic processes. For example, the Boc-protected R-enantiomer (CAS: 205445-55-2) is tailored for peptide coupling , while Fmoc derivatives (CAS: 959579-81-8) are standard in solid-phase synthesis .

Enantiomeric Specificity :

  • The S-enantiomer of the target compound is critical for chiral recognition in biological systems. Its R-counterpart (CAS: 205445-55-2) may display divergent binding affinities or inactive profiles .

Research Findings

  • Bioactivity : The 3,4,5-trifluorophenyl moiety is associated with improved inhibition of kinases and proteases due to enhanced hydrophobic interactions .
  • Synthetic Utility : Boc- and Fmoc-protected derivatives (e.g., CAS: 205445-55-2 and 959579-81-8) are preferred in automated peptide synthesis for their orthogonal protection strategies .
  • Safety Profiles: The Boc-protected R-enantiomer (CAS: 205445-55-2) requires stringent handling (H315-H319-H335 hazards), while simpler analogs like (S)-3-amino-2-(4-fluorophenyl)propanoic acid (CAS: 293731-69-8) pose fewer risks .

Limitations and Contradictions

  • Some analogues, such as the discontinued 2-((Boc)amino)-3-(3,4,5-trifluorophenyl)propanoic acid (Ref: 10-F777403), highlight synthesis challenges or instability .
  • Biological data gaps (e.g., for CAS: 320423-21-0) limit direct efficacy comparisons .

Biological Activity

(S)-2-((3,4,5-Trifluorophenyl)amino)propanoic acid, also known as 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C9H8F3NO2
  • Molecular Weight : 219.16 g/mol
  • CAS Number : 261952-26-5
  • InChI Key : SFKCVRLOYOHGFK-UHFFFAOYSA-N

Structural Features

The compound features a trifluorophenyl group attached to an amino acid backbone, which is believed to enhance its interaction with biological targets due to the electron-withdrawing nature of the trifluoromethyl groups.

  • Receptor Interaction : The compound has been studied for its interactions with various receptors, particularly those involved in neuropharmacology and cancer biology.
  • Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines.

Pharmacological Effects

  • Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant potency .
  • VEGFR-2 Inhibition : The compound has shown potential as a VEGFR-2 inhibitor, which is crucial for tumor angiogenesis. This inhibition contributes to its anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 Value (µM)Reference
CytotoxicityMCF-726.10
CytotoxicityHepG221.00
VEGFR-2 Inhibition-65 nM

Detailed Research Findings

  • Anticancer Activity : A study assessed the effects of this compound on HepG2 and MCF-7 cell lines. The results indicated that the compound significantly reduced cell viability in both lines, suggesting a promising avenue for further development as an anticancer agent .
  • Selectivity Index : The selectivity index for normal cells was found to be greater than 1.0 in some studies, indicating that the compound preferentially targets cancerous cells over normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-((3,4,5-Trifluorophenyl)amino)propanoic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer :

  • Step 1 : Start with Fmoc-protected L-alanine (e.g., Fmoc-L-Ala-OH) to preserve stereochemistry. React the amino group with 3,4,5-trifluorophenyl isocyanate or a nitroaryl intermediate under mild basic conditions (e.g., DIPEA in DMF) to form the urea or nitro intermediate .
  • Step 2 : Deprotect the Fmoc group using piperidine/DMF (20% v/v) to free the amino group.
  • Step 3 : Hydrolyze the ester (if present) to the carboxylic acid using LiOH in THF/H₂O.
  • Enantiopurity : Confirm via chiral HPLC (e.g., Chiralpak IA column, hexane/IPA mobile phase) or polarimetry. Fluorine NMR (¹⁹F) can also verify regiochemical consistency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on the α-proton (δ ~3.8–4.2 ppm, split due to chiral center) and carboxylic acid proton (δ ~12-13 ppm). The trifluorophenyl group shows distinct ¹⁹F NMR signals (δ ~-140 to -160 ppm for meta/para fluorines) .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/0.1% formic acid gradient) to confirm molecular ion ([M-H]⁻ at m/z ~254) and purity (>95%) .
  • IR Spectroscopy : Validate the carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

  • Methodological Answer :

  • Solubility : The carboxylic acid group confers moderate solubility in polar solvents (e.g., DMSO, PBS at pH 7.4). For cell-based assays, pre-dissolve in DMSO (≤1% final concentration) and dilute in buffer.
  • Lipophilicity : LogP ~1.5 (estimated via ChemDraw) suggests moderate membrane permeability. Use Franz cells or Caco-2 assays for permeability studies .

Advanced Research Questions

Q. What role do the 3,4,5-trifluorophenyl substituents play in modulating target binding affinity or metabolic stability?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Fluorines increase electronegativity, enhancing hydrogen bonding with targets (e.g., kinase ATP pockets). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
  • Metabolic Stability : The trifluorophenyl group resists oxidative metabolism. Assess via liver microsome assays (human/rat) with LC-MS/MS monitoring of parent compound depletion .

Q. How can computational modeling guide SAR studies for derivatives of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., enzymes with aromatic binding pockets). Focus on fluorine’s van der Waals interactions and amide H-bonding .
  • QSAR Models : Train models with descriptors like molar refractivity (MR) and Hammett σ constants for fluorinated aryl groups to predict bioactivity .

Q. What strategies resolve discrepancies in biological activity data across different assay conditions?

  • Methodological Answer :

  • Assay Optimization : Test pH-dependent activity (e.g., carboxylic acid protonation at pH <4 may reduce cell uptake). Use standardized buffers (HEPES vs. PBS) .
  • Counter-Screening : Validate target specificity using kinase panels or CRISPR knockouts. Cross-reference with PubChem BioAssay data for off-target effects .

Q. How can the compound’s stability under acidic/oxidative conditions be evaluated for in vivo applications?

  • Methodological Answer :

  • Forced Degradation : Expose to 0.1N HCl (37°C, 24h) or 3% H₂O₂ (room temp, 6h). Monitor degradation via HPLC-MS; look for de-fluorination or amide hydrolysis products .
  • Plasma Stability : Incubate in mouse/human plasma (37°C, 1–24h). Quench with acetonitrile and quantify parent compound loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.